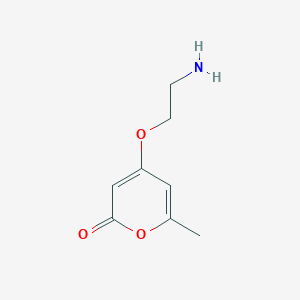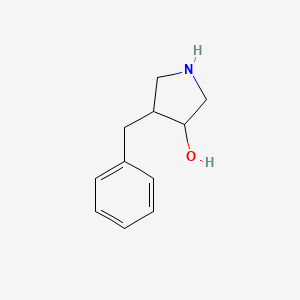![molecular formula C15H28N2O3 B13215593 tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate](/img/structure/B13215593.png)
tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxycyclobutylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-7-5-16(6-8-17)11-12-9-13(10-12)19-4/h12-13H,5-11H2,1-4H3 |
InChI Key |
XVPHQESGNODWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CC(C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



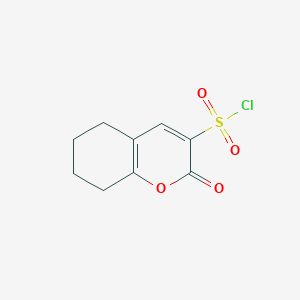
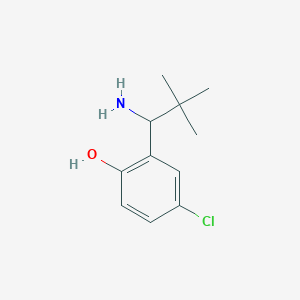
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
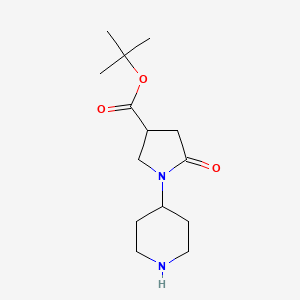
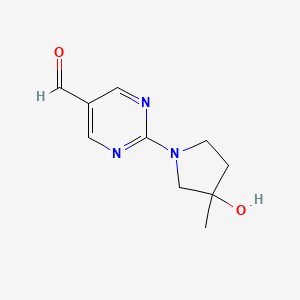
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-methylpropan-1-one](/img/structure/B13215559.png)
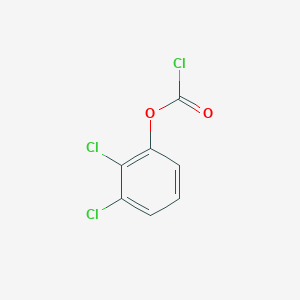
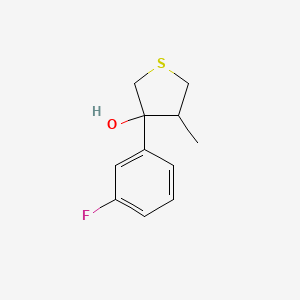
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13215570.png)
amino)butanoic acid](/img/structure/B13215573.png)
![4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
